N-NITROSO-N-PROPYL UREA

Description

The exact mass of the compound N-Propyl-N-nitrosourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46792. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Nitrosourea Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-nitroso-1-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N3O2/c1-2-3-7(6-9)4(5)8/h2-3H2,1H3,(H2,5,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGSSUISOYLCBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C(=O)N)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021204 | |

| Record name | N-Propyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

816-57-9 | |

| Record name | N-Nitroso-N-propylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=816-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylnitrosourea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosopropylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Propyl-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL-N-NITROSOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/240IS3J248 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-NITROSO-N-PROPYL UREA chemical properties and stability

An In-depth Technical Guide to N-Nitroso-N-propyl urea: Chemical Properties, Stability, and Experimental Considerations

Introduction

This compound (NPU), a member of the N-nitroso urea class of compounds, is a potent alkylating agent with significant applications in biomedical research, primarily as a laboratory carcinogen to induce tumors in animal models for cancer studies. Its high reactivity, while essential for its biological activity, presents considerable challenges related to its chemical stability, handling, and analysis. Understanding the fundamental chemical properties and decomposition pathways of NPU is not merely an academic exercise; it is a critical prerequisite for ensuring experimental reproducibility, laboratory safety, and the accurate interpretation of toxicological and pharmacological data.

This guide provides an in-depth exploration of the physicochemical properties, stability profile, and critical experimental protocols for this compound. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights for researchers, scientists, and drug development professionals who work with this challenging but valuable molecule.

Part 1: Core Physicochemical and Structural Properties

The identity and behavior of this compound are defined by its molecular structure. The presence of the N-nitroso group attached to a urea backbone confers a unique and inherently unstable electronic configuration, making it susceptible to degradation.

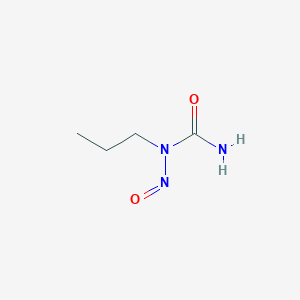

Caption: Chemical Structure of this compound.

Structural and Identity Data

A precise understanding of the compound's fundamental identifiers is the first step in any rigorous scientific investigation.

| Property | Value | Source |

| CAS Number | 816-57-9 | [1][2] |

| Molecular Formula | C₄H₉N₃O₂ | [1][2] |

| Molecular Weight | 131.13 g/mol | [1][2] |

| IUPAC Name | N-nitroso-N-propylurea | |

| Appearance | Pale yellow crystalline solid | [3][4] |

Quantitative Physicochemical Properties

The following table summarizes the key physicochemical data for NPU. These values are essential for designing experimental conditions, from solvent selection to thermal analysis.

| Property | Value | Unit | Source |

| Density | 1.27 | g/cm³ | [1] |

| Boiling Point | 200.3 | °C (at 760 mmHg) | [1] |

| Flash Point | 74.9 | °C | [1] |

| LogP (Octanol/Water) | 1.1588 | [1] | |

| Refractive Index | 1.524 | [1] | |

| Water Solubility | Soluble (Est.) | mg/mL | [3] |

Note: Solubility is estimated based on the reported solubility of the closely related N-Nitroso-N-ethylurea (10-50 mg/mL)[3].

Part 2: Stability and Decomposition Profile

The N-nitroso urea functional group is notoriously unstable. Its decomposition is not random but follows predictable pathways influenced by specific environmental factors. A thorough understanding of these factors is paramount for preventing unintended degradation and ensuring the integrity of stock solutions and experimental samples.

Key Factors Influencing Stability

-

pH-Dependent Hydrolysis : This is the most critical factor governing the stability of NPU in aqueous solutions. The compound is markedly more stable under mildly acidic conditions (pH 4-5). As the pH increases and becomes neutral or alkaline, the rate of decomposition accelerates dramatically.[3] This is because the urea nitrogen is deprotonated, initiating a cascade that leads to the formation of highly reactive intermediates. Commercial preparations are often stabilized with a small amount of acetic acid to maintain an acidic pH.[2][5]

-

Thermosensitivity : NPU is thermally labile. While its boiling point is high, decomposition occurs at much lower temperatures. The related N-nitrosomethylurea is known to be unstable above 20 °C.[6] Heating NPU to decomposition results in the release of toxic nitrogen oxide (NOx) fumes.[3] All handling and storage should be performed under cool conditions.

-

Photosensitivity and Moisture : Like many nitroso compounds, NPU is sensitive to light and moisture.[3][7] Exposure to UV light can catalyze decomposition. It is hygroscopic and should be handled in a dry environment to prevent hydrolysis.

Mechanistic Decomposition Pathway

Under alkaline conditions, NPU decomposes to generate a propyl-diazonium ion, which in turn releases nitrogen gas to form a highly reactive propyl carbocation. This carbocation is the ultimate alkylating agent responsible for its biological activity, readily reacting with nucleophilic sites on DNA and other macromolecules.

Caption: Proposed decomposition pathway of NPU in an alkaline environment.

Chemical Incompatibilities

To prevent violent reactions and decomposition, NPU should be stored and handled separately from the following:

-

Strong Bases (e.g., NaOH, KOH) : Rapidly catalyzes decomposition, which can be explosive.[3][7]

-

Strong Acids : While stable in dilute acid, strong acids can also promote decomposition.[8]

-

Nucleophilic Reagents : Reacts readily with nucleophiles.[3][8]

-

Oxidizing and Reducing Agents : Can undergo redox reactions.

-

Halogens : May react explosively.[9]

Part 3: Experimental Protocols and Safe Handling

WARNING: this compound is a potent carcinogen, mutagen, and acutely toxic chemical.[7][10] All handling must be performed with extreme caution by trained personnel using appropriate engineering controls and personal protective equipment.

Toxicological Data Summary

| Metric | Species | Route | Value | Source |

| LD₅₀ | Rat | Oral | 480 | mg/kg |

Protocol 1: General Handling, Storage, and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure and preserve compound integrity.

-

Engineering Controls : All work with solid NPU or its concentrated solutions must be conducted in a certified chemical fume hood or a Class II, Type B biological safety cabinet.[7] The work area should be designated specifically for high-hazard compounds.

-

Personal Protective Equipment (PPE) : Wear a lab coat, chemical splash goggles, and double-gloving with nitrile gloves.[7]

-

Weighing : Weigh solid NPU in a containment device (e.g., a disposable weighing boat within the fume hood) to prevent contamination of balances. Use anti-static tools if possible.

-

Storage : Store solid NPU in a tightly sealed container, protected from light (e.g., in an amber vial), at 2-8 °C. The storage location should be a designated, locked refrigerator or freezer clearly labeled for carcinogens.

-

Solution Preparation :

-

Solvent Choice : For stability, prepare stock solutions in a buffer of pH 4-5 or in a solvent containing a trace amount of acetic acid.

-

Procedure : a. Calculate the required mass of NPU and volume of solvent. b. Add the solvent to a sterile, amber glass vial equipped with a magnetic stir bar. c. Within the fume hood, carefully add the weighed NPU solid to the solvent. d. Seal the vial and stir at room temperature or on ice until fully dissolved. e. Store the stock solution at -20 °C or below, protected from light. Use fresh solutions whenever possible, as aqueous stability is limited even when cold.[11]

-

Protocol 2: Spill Decontamination

Immediate and correct response to a spill is critical for safety.

-

Evacuate : Alert others and evacuate the immediate area. Ensure proper PPE is worn before re-entering.

-

Containment : For a solid spill, do NOT dry sweep.[7]

-

Deactivation : a. Carefully cover the spilled solid or liquid with an absorbent paper. b. Gently dampen the material with a freshly prepared 5% acetic acid solution.[3][7] This maintains an acidic pH to minimize the formation of explosive diazoalkane gas. c. Allow a contact time of at least 10 minutes.

-

Cleanup : a. Using forceps, carefully transfer the dampened absorbent material into a suitable container for hazardous waste. b. Wipe the spill area again with absorbent paper dampened with 5% acetic acid.

-

Final Wash : Wash the contaminated surface thoroughly with a soap and water solution.[3]

-

Disposal : Seal all contaminated materials (gloves, paper, etc.) in a vapor-tight plastic bag for disposal as hazardous chemical waste according to institutional guidelines.

Protocol 3: Model Workflow for Synthesis

The synthesis of NPU is hazardous and should only be performed by experienced chemists. This protocol is based on the well-established method for synthesizing N-nitrosomethylurea and is provided for informational purposes.[12] It involves the nitrosation of N-propylurea.

Caption: Experimental workflow for the model synthesis of NPU.

Protocol 4: Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the preferred method for analyzing NPU due to its thermal instability, which makes Gas Chromatography (GC) unsuitable.[11]

-

Instrumentation : An HPLC system equipped with a UV-Vis detector is required.

-

Chromatographic Conditions (based on a method for ENU[11]) :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : Isocratic mixture of methanol and water (e.g., 60:40 v/v). The aqueous portion should be slightly acidified (e.g., with 0.1% formic acid) to ensure stability during the run.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : Ambient or slightly chilled (e.g., 20 °C).

-

Detector Wavelength : Monitor at the absorbance maximum of the N-nitroso chromophore, typically around 230-240 nm.[13]

-

Injection Volume : 10-20 µL.

-

-

Sample Preparation : a. Dilute stock solutions of NPU in the mobile phase to create calibration standards within the expected linear range of the detector. b. Prepare unknown samples by diluting them in the mobile phase to fall within the calibration curve. c. All samples and standards should be kept cold (e.g., in an autosampler set to 4 °C) until injection.

-

Analysis : a. Inject a blank (mobile phase) to establish a baseline. b. Inject calibration standards in order of increasing concentration to generate a standard curve (Peak Area vs. Concentration). c. Inject unknown samples. d. Quantify the NPU concentration in the unknown samples by interpolating their peak areas from the linear regression of the standard curve.

Conclusion

This compound is a compound defined by its high reactivity. This property makes it an invaluable tool for inducing disease models in research but also demands a rigorous and informed approach to its handling, storage, and analysis. Its stability is critically dependent on maintaining cool, dark, dry, and mildly acidic conditions. Any deviation can lead to rapid degradation, compromising experimental results and posing significant safety risks. By adhering to the detailed protocols and understanding the chemical principles outlined in this guide, researchers can ensure the safe and effective use of this potent chemical agent, leading to more reliable and reproducible scientific outcomes.

References

-

Chemsrc. (n.d.). Urea, N-nitroso-N-propyl- | CAS#:816-57-9. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). N-Nitroso-N-ethylurea - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nitrosomethylurea. Retrieved from [Link]

-

Material Safety Data Sheet. (n.d.). Urea. Retrieved from [Link]

-

Defense Technical Information Center (DTIC). (n.d.). Determination of N-Nitroso-N-Ethylurea (ENU) in Salt Water - By High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Urea, N-ethyl-N-nitroso- (CAS 759-73-9). Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological profile for N-Nitrosodi-n-propylamine. Retrieved from [Link]

-

Billedeau, S. M., et al. (1984). Determination of N-nitroso compounds by high-performance liquid chromatography with postcolumn reaction and a thermal energy analyzer. PubMed. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound, Contains 40% Water, ~2% Acetic Acid. Retrieved from [Link]

-

Veeprho. (n.d.). N-Nitroso-N-ethyl Urea | CAS 759-73-9. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Nitroso-N-methylurea. Retrieved from [Link]

-

Guiraldelli, A. (2019). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). N-Nitroso-n-methylurea. Retrieved from [Link]

-

INEOS OPEN. (2020). Selective Synthesis of p-Nitrosoaniline by the Reaction of Urea with Nitrobenzene. Retrieved from [Link]

Sources

- 1. Urea,N-nitroso-N-propyl | CAS#:816-57-9 | Chemsrc [chemsrc.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. N-NITROSO-N-ETHYLUREA | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. epa.gov [epa.gov]

- 5. This compound, Contains 40% Water, ~2% Acetic Acid [lgcstandards.com]

- 6. N-Nitroso-N-methylurea - Wikipedia [en.wikipedia.org]

- 7. nj.gov [nj.gov]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. ncmissouri.edu [ncmissouri.edu]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. pmda.go.jp [pmda.go.jp]

An In-depth Technical Guide to the Mechanism of DNA Alkylation by N-Nitroso-N-Propyl Urea (NPU)

This guide provides a comprehensive exploration of the molecular mechanisms underpinning DNA alkylation by the potent genotoxic agent, N-nitroso-N-propyl urea (NPU). Designed for researchers, scientists, and professionals in drug development, this document elucidates the chemical decomposition of NPU, the formation of reactive intermediates, the subsequent adduction to DNA, and the analytical methodologies for their detection.

Introduction: The Significance of this compound in Genotoxicity

This compound (NPU) belongs to the class of N-nitrosamides, which are direct-acting alkylating agents. Unlike N-nitrosamines that require metabolic activation, N-nitrosamides like NPU spontaneously decompose under physiological conditions to form highly reactive electrophilic species.[1][2] This inherent reactivity makes NPU a powerful tool in experimental carcinogenesis and a subject of significant interest in toxicology and drug development. Understanding the precise mechanism of its interaction with DNA is crucial for elucidating the origins of chemically-induced mutagenesis and for developing strategies to mitigate its harmful effects.

The Chemical Pathway: From NPU Decomposition to DNA Alkylation

The genotoxicity of NPU is contingent upon its chemical decomposition, which generates the ultimate alkylating agent. This process does not require enzymatic activity and proceeds spontaneously in aqueous environments at physiological pH.

Decomposition of NPU and Formation of the Propyl Diazonium Ion

This compound undergoes a base-catalyzed decomposition. Under physiological conditions (pH 7.0 and 37°C), NPU rearranges to form a transient intermediate, which then eliminates isocyanic acid to produce propyldiazohydroxide. This species is unstable and rapidly tautomerizes and loses water to form the highly electrophilic propyl diazonium ion. The propyl diazonium ion, in turn, can decompose to form a propyl carbocation. These reactive species are the primary agents responsible for the alkylation of nucleophilic sites within the DNA molecule.[3][4]

The following diagram illustrates the decomposition pathway of NPU leading to the formation of the reactive propylating species.

Caption: Decomposition of NPU and subsequent DNA alkylation.

Reaction with DNA: Formation of Propyl-DNA Adducts

The highly reactive propyl diazonium ion and propyl carbocation readily attack the electron-rich centers in the DNA bases. Alkylation can occur at several nucleophilic sites, with the most significant being the nitrogen and oxygen atoms of the purine and pyrimidine bases.[1][5] The primary sites of propylation by NPU are the N7 and O6 positions of guanine, the N3 position of adenine, and the O4 position of thymine.[6][7]

The formation of O6-propylguanine is of particular biological significance. While N7-propylguanine is often the most abundant adduct, it is less mutagenic as it does not directly interfere with Watson-Crick base pairing.[8][9][10] However, the alkyl group at the O6 position of guanine disrupts the hydrogen bonding with cytosine, leading to mispairing with thymine during DNA replication. This results in G:C to A:T transition mutations, which are a hallmark of the mutagenicity of many N-nitroso compounds.[1][11][12]

Profile of NPU-Induced DNA Adducts

The distribution of different propyl adducts on DNA is not uniform and depends on factors such as the accessibility of the nucleophilic sites.[5][13] Studies on the reaction of N-propyl-N-nitrosourea with DNA have identified several key adducts.

| DNA Adduct | Relative Abundance | Biological Significance |

| N7-propylguanine | High | Major adduct, serves as a biomarker of exposure. Less directly mutagenic but can lead to apurinic sites.[9][10] |

| O6-propylguanine | Moderate | Highly premutagenic, leads to G:C to A:T transitions.[1][11] |

| N3-propyladenine | Low to Moderate | Cytotoxic, can block DNA replication.[14][15] |

| O4-propylthymine | Low | Premutagenic, can lead to T:A to C:G transitions.[6][16] |

| Phosphotriesters | Variable | Can affect DNA backbone stability and conformation.[6] |

Relative abundance can vary depending on experimental conditions.

Biological Consequences and Cellular Repair

The formation of propyl-DNA adducts triggers a cascade of cellular responses, including the activation of DNA repair pathways and, if the damage is extensive, the initiation of cell death programs.

Mutagenesis and Carcinogenesis

As previously mentioned, the miscoding potential of O6-propylguanine and O4-propylthymine is a primary driver of the mutagenic effects of NPU.[11][16] If these lesions are not repaired prior to DNA replication, they can become fixed as permanent mutations in the genome. The accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, is a key step in the initiation of carcinogenesis.

DNA Repair Mechanisms

Cells have evolved sophisticated mechanisms to counteract the deleterious effects of DNA alkylation. The primary defense against O6-alkylguanine adducts is a direct reversal repair mechanism mediated by the protein O6-alkylguanine-DNA alkyltransferase (MGMT).[17][18] This "suicide" enzyme transfers the propyl group from the O6 position of guanine to a cysteine residue in its own active site.[19] This action restores the integrity of the guanine base but results in the irreversible inactivation of the MGMT protein.[17]

Other adducts, such as N7-propylguanine and N3-propyladenine, are primarily removed by the base excision repair (BER) pathway.[18] This process is initiated by a DNA glycosylase that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence.

The interplay between the rate of adduct formation, the efficiency of DNA repair, and the timing of DNA replication ultimately determines the biological outcome of NPU exposure.[16]

Experimental Protocols for the Detection and Quantification of NPU-Induced DNA Adducts

The sensitive and specific detection of DNA adducts is essential for mechanistic studies and risk assessment. Several powerful analytical techniques are employed for this purpose, with ³²P-postlabeling and mass spectrometry-based methods being the most prominent.[20][21][22]

Workflow for Adduct Analysis

The general workflow for analyzing NPU-induced DNA adducts involves several key steps, from sample collection to final quantification.

Caption: General workflow for NPU-DNA adduct analysis.

Detailed Protocol: ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an ultra-sensitive method capable of detecting as little as one adduct in 10⁹–10¹⁰ normal nucleotides.[23][24][25]

Rationale: This method relies on the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting radiolabeled adducts are then separated and quantified.

Step-by-Step Methodology:

-

DNA Isolation: Isolate high-purity DNA from NPU-treated cells or tissues using a standard phenol-chloroform extraction or a commercial DNA isolation kit. Ensure the DNA is free from RNA and protein contamination.

-

Enzymatic Digestion: Digest 5-10 µg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment (Optional but Recommended): To enhance sensitivity, enrich the adducted nucleotides. This can be achieved by nuclease P1 digestion, which dephosphorylates normal nucleotides to nucleosides, leaving the bulkier adducted nucleotides as substrates for labeling.

-

³²P-Labeling: Incubate the enriched adduct digest with T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP to radiolabel the 5'-hydroxyl group of the adducted nucleotides.

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.

-

Detection and Quantification: Visualize the separated adducts by autoradiography. Scrape the radioactive spots from the TLC plate and quantify the amount of radioactivity using scintillation counting. Calculate the adduct levels relative to the total amount of DNA analyzed.

Mass Spectrometry-Based Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high specificity and structural confirmation of adducts.[26][27][28]

Rationale: This method involves the enzymatic digestion of DNA to nucleosides, followed by separation using high-performance liquid chromatography (HPLC) and detection by a mass spectrometer. The use of stable isotope-labeled internal standards allows for accurate quantification.[27]

Step-by-Step Methodology:

-

DNA Isolation and Digestion: Isolate and purify DNA as described for the ³²P-postlabeling assay. Digest the DNA to individual nucleosides using a cocktail of enzymes including DNase I, nuclease P1, and alkaline phosphatase.

-

Sample Cleanup: Remove proteins and other interfering substances from the digest, often using solid-phase extraction (SPE).

-

LC Separation: Inject the cleaned-up sample into an HPLC system, typically with a reverse-phase column, to separate the propyl-adducted nucleosides from the normal nucleosides.

-

MS/MS Detection: The eluent from the HPLC is introduced into the mass spectrometer. Using electrospray ionization (ESI), the nucleosides are ionized. The mass spectrometer is operated in selected reaction monitoring (SRM) mode to specifically detect the parent ion of the target adduct and its characteristic fragment ion, providing high specificity.

-

Quantification: Quantify the adducts by comparing their peak areas to those of known amounts of stable isotope-labeled internal standards that were spiked into the sample prior to digestion.

Conclusion

The mechanism of DNA alkylation by this compound is a multi-step process initiated by its spontaneous chemical decomposition. The resulting electrophilic species form a spectrum of propyl-DNA adducts, with O6-propylguanine being a key premutagenic lesion. The cellular response to this damage, particularly the efficiency of DNA repair pathways like MGMT, is a critical determinant of the ultimate genetic consequences. Advanced analytical techniques such as ³²P-postlabeling and LC-MS/MS provide the sensitivity and specificity required to detect and quantify these adducts, offering invaluable insights for researchers in toxicology, carcinogenesis, and the development of novel therapeutics.

References

-

³²P-Postlabeling Analysis of DNA Adducts. PubMed. Available at: [Link]

-

The ³²P-postlabeling assay for DNA adducts. PubMed. Available at: [Link]

-

³²P-postlabelling for the sensitive detection of DNA adducts. PubMed. Available at: [Link]

-

³²P-Postlabeling Analysis of DNA Adducts. Springer Nature Experiments. Available at: [Link]

-

The ³²P-postlabeling assay for DNA adducts. Springer Nature Experiments. Available at: [Link]

-

DNA adducts by N-nitroso compounds. PMC - NIH. Available at: [Link]

-

Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo. PubMed. Available at: [Link]

-

Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells. PMC - NIH. Available at: [Link]

-

Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. Available at: [Link]

-

Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. PubMed. Available at: [Link]

-

Decomposition Reactions of (Hydroxyalkyl) Nitrosoureas and Related Compounds: Possible Relationship to Carcinogenicity. PubMed. Available at: [Link]

-

Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts. PubMed. Available at: [Link]

-

Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells. PubMed. Available at: [Link]

-

Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. Available at: [Link]

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. Available at: [Link]

-

The abundant DNA adduct N7-methyl deoxyguanosine contributes to miscoding during replication by human DNA polymerase η. PMC - NIH. Available at: [Link]

-

Repair of DNA containing O6-alkylguanine. PubMed - NIH. Available at: [Link]

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. Available at: [Link]

-

Alkylation of DNA and carcinogenicity of N-nitroso compounds. PubMed - NIH. Available at: [Link]

-

Enzymology of Repair of DNA Adducts Produced by N-nitroso Compounds. PubMed. Available at: [Link]

-

Repair of O(6)-alkylguanine by alkyltransferases. PubMed - NIH. Available at: [Link]

-

Methods for the detection of DNA adducts. PubMed. Available at: [Link]

-

Effects on DNA Damage and/or Repair Processes as Biological Mechanisms Linking Psychological Stress to Cancer Risk. PMC - PubMed Central. Available at: [Link]

-

DNA adducts: mass spectrometry methods and future prospects. PubMed. Available at: [Link]

-

Nucleotide pool damage and its biological consequences. PubMed. Available at: [Link]

-

Methods for testing compounds for DNA adduct formation. PubMed. Available at: [Link]

-

Applications of mass spectrometry for quantitation of DNA adducts. PubMed. Available at: [Link]

-

Biologically relevant chemical reactions of N7-alkylguanine residues in DNA. PubMed - NIH. Available at: [Link]

-

DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea. PubMed. Available at: [Link]

-

The formation and biological significance of N7-guanine adducts. PubMed - NIH. Available at: [Link]

-

Molecular basis of DNA repair inhibition by O6-benzylguanine,... ResearchGate. Available at: [Link]

-

The Formation and Biological Significance of N7-Guanine Adducts. PMC - NIH. Available at: [Link]

-

Methods for the Detection of DNA Adducts. Springer Nature Experiments. Available at: [Link]

-

Probing Platinum–Adenine-N3 Adduct Formation with DNA Minor-Groove Binding Agents. ACS Publications. Available at: [Link]

-

Biophysical insights into nanomaterial-induced DNA damage: mechanisms, challenges, and future directions. AIMS Press. Available at: [Link]

-

Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Methods of DNA adduct determination and their application to testing compounds for genotoxicity. PubMed. Available at: [Link]

-

DNA Adductomic Analysis by Data-Independent Mass Spectrometry. LCGC International. Available at: [Link]

-

Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors. SpringerLink. Available at: [Link]

-

Methods for the Detection of DNA Adducts. ResearchGate. Available at: [Link]

-

DNA Damage-Induced RNAPII Degradation and Its Consequences in Gene Expression. MDPI. Available at: [Link]

-

Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization. NIH. Available at: [Link]

-

DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. NIH. Available at: [Link]

-

DNA Damage, Cell Death, and Alteration of Cell Proliferation Insights Caused by Copper Oxide Nanoparticles Using a Plant-Based Model. MDPI. Available at: [Link]

-

Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke. MDPI. Available at: [Link]

-

Reaction of 1-n-propyl-1-nitrosourea With DNA in Vitro. PubMed. Available at: [Link]

-

Effect of the (+)-CC-1065-(N3-adenine)DNA Adduct on in Vitro DNA Synthesis Mediated by Escherichia Coli DNA Polymerase. PubMed. Available at: [Link]

-

DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. PMC. Available at: [Link]

Sources

- 1. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed [mdpi.com]

- 4. Decomposition reactions of (hydroxyalkyl) nitrosoureas and related compounds: possible relationship to carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reaction of 1-n-propyl-1-nitrosourea with DNA in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ethylene oxide and propylene oxide derived N7-alkylguanine adducts are bypassed accurately in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The formation and biological significance of N7-guanine adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Formation and Biological Significance of N7-Guanine Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Repair and translesion synthesis of O6-alkylguanine DNA lesions in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different mutational profiles induced by N-nitroso-N-ethylurea: effects of dose and error-prone DNA repair and correlations with DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. DNA sequence dependence of guanine-O6 alkylation by the N-nitroso carcinogens N-methyl- and N-ethyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of N3-Methyladenine and an Isosteric Stable Analogue on DNA Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke | MDPI [mdpi.com]

- 16. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Repair of DNA containing O6-alkylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Repair of O(6)-alkylguanine by alkyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Methods for the Detection of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. 32P-Postlabeling Analysis of DNA Adducts | Springer Nature Experiments [experiments.springernature.com]

- 25. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 26. DNA adducts: mass spectrometry methods and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Applications of mass spectrometry for quantitation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Carcinogenic Mechanism of N-Nitroso-N-Propyl Urea (NPU)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-nitroso-N-propyl urea (NPU) is a potent, direct-acting alkylating agent widely utilized in experimental carcinogenesis as a model compound to induce tumors in various tissues.[1][2] Unlike many N-nitrosamines, its carcinogenic activity does not require metabolic activation by cytochrome P450 enzymes.[1][3] This guide delineates the complete carcinogenic mechanism of NPU, commencing with its spontaneous chemical decomposition to form a highly reactive electrophile. We will explore the subsequent covalent modification of DNA, the formation of specific pro-mutagenic adducts, the cellular DNA repair responses, and the ultimate downstream consequences of unrepaired damage, including the induction of oncogenic mutations and the activation of cellular signaling pathways that drive tumorigenesis. This document provides field-proven experimental protocols and visual diagrams to facilitate a comprehensive understanding of NPU's mode of action for researchers in toxicology and oncology.

The Initiating Event: Spontaneous Generation of the Propylating Agent

The carcinogenic cascade of this compound begins with its chemical instability in aqueous environments at physiological pH.[4] As a member of the nitrosourea class of compounds, NPU undergoes spontaneous, non-enzymatic decomposition to generate a highly reactive electrophilic intermediate.[1][3] This process involves hydrolysis and rearrangement, culminating in the formation of a propyldiazonium ion (CH₃CH₂CH₂N₂⁺). This cation is the ultimate carcinogenic species responsible for alkylating cellular macromolecules.[5] This direct-acting nature distinguishes NPU from N-nitrosamines, which require enzymatic α-hydroxylation to become carcinogenic.[6][7]

Figure 1: Spontaneous decomposition pathway of NPU to its ultimate carcinogenic form.

The Genotoxic Insult: Formation of Pro-Mutagenic DNA Adducts

The highly electrophilic propyldiazonium ion readily attacks nucleophilic centers within the DNA molecule, forming covalent DNA adducts.[1][8] This alkylation can occur at multiple sites on the DNA bases and the phosphate backbone. While several adducts are formed, their significance in carcinogenesis varies dramatically.

The primary sites of propylation on DNA bases include:

-

N7-propylguanine (N7-pG): Typically the most abundant adduct, but it is relatively benign and efficiently removed by DNA repair systems.[6][9]

-

N3-propyladenine (N3-pA): A cytotoxic lesion that can block DNA replication if not repaired.[9][10]

-

O⁶-propylguanine (O⁶-pG): A critical, highly pro-mutagenic lesion. Despite being formed in smaller quantities than N7-pG, its persistence is strongly correlated with the initiation of cancer.[11] During DNA replication, O⁶-pG frequently mispairs with thymine instead of cytosine, leading to G:C → A:T transition mutations in subsequent rounds of replication.[12]

-

O⁴-propylthymine (O⁴-pT): Another miscoding lesion that can contribute to mutagenesis, though often formed at lower levels than O⁶-pG.[8]

The formation of both n-propyl and isopropyl DNA adducts has been observed from propylnitrosourea, indicating that the propyldiazonium ion can potentially rearrange to a more stable secondary carbocation before reacting with DNA.[5]

Figure 2: Propylation of guanine by the NPU-derived propyldiazonium ion.

Cellular Countermeasures: DNA Repair Pathways

To maintain genomic integrity, cells have evolved sophisticated DNA repair mechanisms to remove NPU-induced adducts. The efficiency and fidelity of these pathways are critical determinants of whether a cell undergoes apoptosis, senescence, or survives with potentially oncogenic mutations.

-

Direct Damage Reversal by O⁶-Alkylguanine-DNA Alkyltransferase (MGMT): The most critical defense against the mutagenic effects of O⁶-pG is the MGMT protein.[6][9] MGMT directly transfers the propyl group from the O⁶ position of guanine to a cysteine residue in its own active site.[10] This is a stoichiometric, "suicide" reaction that permanently inactivates the MGMT protein, which is then targeted for degradation.[9] The constitutive level and inducibility of MGMT activity vary significantly between tissues, which can partly explain the organ-specific carcinogenicity of alkylating agents.[10][11]

-

Base Excision Repair (BER): The BER pathway is responsible for removing the more abundant N7-pG and N3-pA lesions.[3][6] The process is initiated by an N-alkylpurine-DNA glycosylase (AAG) that recognizes and excises the damaged base, creating an apurinic/apyrimidinic (AP) site.[9] This AP site is then further processed by other BER enzymes (AP endonuclease, DNA polymerase, and DNA ligase) to restore the correct DNA sequence.

-

AlkB Homologs (ALKBH): This family of dioxygenases can repair certain N-alkylation adducts, such as N1-propyladenine and N3-propylcytosine, via oxidative dealkylation.[6][9]

Figure 3: Key DNA repair pathways for NPU-induced alkylation damage.

The Path to Malignancy: From Unrepaired Adducts to Cancer

When DNA damage overwhelms or evades the cellular repair machinery, the persistence of pro-mutagenic adducts like O⁶-propylguanine drives the cell towards malignant transformation through several mechanisms:

-

Mutagenesis: As described, the failure to repair O⁶-pG before DNA replication leads to a high frequency of G:C to A:T transition mutations.[13] If these mutations occur in critical genes, such as activating an oncogene (e.g., Ras) or inactivating a tumor suppressor gene (e.g., TP53), they can provide a cell with a selective growth advantage, initiating the clonal expansion of a preneoplastic cell population.

-

Activation of DNA Damage Response (DDR): High levels of DNA adducts and the subsequent generation of single and double-strand breaks during replication or repair can trigger the DDR pathway.[14][15] This involves the activation of sensor kinases like ATM and ATR, which in turn phosphorylate downstream effectors like Chk1 and Chk2.[14] This can lead to cell cycle arrest, providing more time for repair, or trigger apoptosis to eliminate heavily damaged cells.[15] However, chronic activation or defects in this pathway can contribute to genomic instability.

-

Induction of Pro-Survival Signaling: N-nitrosoureas have been shown to upregulate the activity of the NF-κB transcription factor.[16] NF-κB is a central regulator of inflammation and cell survival, and its activation can protect initiated cells from apoptosis, thereby promoting tumor progression.[17] This activation may occur through a protein kinase C (PKC)-dependent pathway.[16]

Quantitative Data Summary

The carcinogenic potency of N-nitroso compounds is closely linked to the type and persistence of the DNA adducts they form. While specific quantitative data for NPU is distributed across various studies, a general summary based on related alkylating agents highlights the critical role of O-alkylation adducts.

Table 1: Summary of Major DNA Adducts Formed by N-Propyl-N-Nitrosourea and Their Biological Significance

| DNA Adduct | Relative Abundance | Primary Repair Pathway | Biological Consequence | Key References |

| N⁷-propylguanine (N7-pG) | High | Base Excision Repair (BER) | Generally non-mutagenic, but can lead to depurination and AP sites. | [9][10] |

| O⁶-propylguanine (O⁶-pG) | Low to Moderate | MGMT (Direct Reversal) | Highly pro-mutagenic; causes G:C → A:T transitions. Strong initiator of carcinogenesis. | [9][11][18] |

| N³-propyladenine (N3-pA) | Low | BER, ALKBH | Cytotoxic; blocks DNA replication. | [6][9][10] |

| O⁴-propylthymine (O⁴-pT) | Low | Nucleotide Excision Repair (NER), MGMT | Pro-mutagenic; can cause T:A → C:G transitions. | [8][9] |

| Phosphotriesters | Moderate | Unknown/MGMT | May affect DNA stability and transcription; biological role is less clear. | [8] |

Key Experimental Protocols

Investigating the carcinogenic mechanism of NPU requires a multi-faceted approach combining analytical chemistry, molecular biology, and cell-based assays.

Protocol 6.1: In Vitro DNA Adduct Analysis by LC-MS/MS

This protocol describes the gold-standard method for identifying and quantifying specific NPU-induced DNA adducts from treated cells or tissues.[19]

Rationale: Tandem mass spectrometry provides the high sensitivity and specificity required to detect low-abundance DNA adducts within a complex biological matrix.[19][20]

Methodology:

-

Cell/Tissue Exposure: Treat cultured cells (e.g., TK6, HepaRG) or tissue homogenates from NPU-exposed animals with varying concentrations of NPU for a defined period (e.g., 2-24 hours).

-

DNA Isolation: Isolate genomic DNA using a high-purity phenol-chloroform extraction or a commercial DNA isolation kit suitable for mass spectrometry applications. Ensure RNA is removed with RNase treatment.

-

DNA Hydrolysis: Enzymatically digest the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This preserves the adduct structure.

-

Sample Cleanup: Use solid-phase extraction (SPE) to remove salts and other interfering matrix components and to enrich for the adducted nucleosides.

-

LC-MS/MS Analysis:

-

Inject the processed sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

-

Separate the deoxynucleosides on a reverse-phase C18 column.

-

Perform detection using electrospray ionization (ESI) in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transitions for normal deoxynucleosides and the expected propyl-adducts (e.g., O⁶-propyl-2'-deoxyguanosine).

-

-

Quantification: Generate a standard curve using synthesized propyl-adduct standards to accurately quantify the number of adducts per 10⁶ or 10⁷ normal nucleosides.

Figure 4: Experimental workflow for DNA adduct analysis by LC-MS/MS.

Protocol 6.2: Assessment of DNA Damage Response (DDR) Activation by Western Blotting

Rationale: This protocol determines if NPU exposure activates the key signaling kinases of the DDR pathway, providing insight into the cellular response to the induced DNA damage.[14][15]

Methodology:

-

Cell Treatment: Plate cells (e.g., HeLa, HaCaT) and treat with NPU (e.g., 5-10 mM) for various time points (e.g., 0, 30 min, 1h, 2h, 4h). Include a positive control (e.g., UV radiation or etoposide).

-

Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain whole-cell protein lysates.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-15% polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunodetection:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated (activated) forms of DDR proteins (e.g., anti-phospho-ATM, anti-phospho-ATR, anti-phospho-Chk1, anti-phospho-Chk2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

-

Analysis: Re-probe the membrane with antibodies for total protein levels (e.g., total ATM, Chk1) and a loading control (e.g., β-actin or GAPDH) to confirm that observed changes are due to phosphorylation, not changes in total protein expression.

Conclusion and Future Directions

The carcinogenic mechanism of this compound is a well-defined, multi-stage process initiated by the spontaneous formation of a reactive propylating agent. This electrophile indiscriminately alkylates DNA, with the resulting O⁶-propylguanine adduct being a primary driver of the G:C to A:T transition mutations that can activate oncogenes and initiate cancer. The cellular response, dictated by the efficiency of DNA repair pathways like MGMT and BER, and the activation of the DNA damage response, determines the ultimate fate of the cell.

Future research should focus on elucidating the tissue-specific differences in NPU metabolism and repair that dictate organotropism, exploring the role of the tumor microenvironment and inflammatory responses in promoting the progression of NPU-initiated cells, and identifying potential chemopreventive agents that can enhance DNA repair or selectively induce apoptosis in damaged cells. A deeper understanding of these mechanisms will continue to inform our assessment of the risks posed by environmental alkylating agents and aid in the development of novel therapeutic strategies.

References

-

Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-250. [Link]

-

Kaina, B., Christmann, M., Naumann, S., & Roos, W. P. (2010). Repair of DNA damage induced by NOC. ResearchGate. [Link]

-

Setlow, R. B., Cao, E. H., & Delihas, N. C. (1984). Enzymology of Repair of DNA Adducts Produced by N-nitroso Compounds. IARC Scientific Publications, (57), 561-570. [Link]

-

Bodakuntla, S., Anandi, V. L., Sural, S., Trivedi, P., & Lahiri, M. (2014). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. BMC Cancer, 14, 287. [Link]

-

Lahiri, M., et al. (2014). N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells. PubMed. [Link]

-

Grubbs, C. J., Peckham, J. C., & Cato, K. D. (1983). N-nitroso-N-methylurea-induced mammary carcinogenesis: effect of pregnancy on preneoplastic cells. Journal of the National Cancer Institute, 70(3), 517-520. [Link]

-

Langie, S. A., Koppen, G., & van Schooten, F. J. (2011). Repair kinetics of specific types of nitroso-induced DNA damage using the comet assay in human cells. ResearchGate. [Link]

-

Christmann, M., & Kaina, B. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4388. [Link]

-

Wiessler, M. (1986). DNA adducts by N-nitroso compounds. Journal of Cancer Research and Clinical Oncology, 112(2), 91-95. [Link]

-

Richardson, K. K., Richardson, F. C., Crosby, R. M., Swenberg, J. A., & Skopek, T. R. (1990). Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies. Mutation Research, 233(1-2), 177-187. [Link]

-

ATSDR. (1989). Toxicological profile for N-Nitrosodi-n-propylamine. Agency for Toxic Substances and Disease Registry. [Link]

-

Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Toxicology and Applied Pharmacology, 469, 105410. [Link]

-

Hecht, S. S., & Isaac, I. K. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

-

Ponting, D. J., & Long, A. (2021). A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

-

Stumpf, R., Margison, G. P., Montesano, R., & Pegg, A. E. (1983). Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues. Cancer Research, 43(2), 829-833. [Link]

-

Stumpf, R., et al. (1983). Carcinogenicity of Single Doses of N-Nitroso-N-methylurea and N-Nitroso-N-ethylurea in Syrian Golden Hamsters and the Persistence of Alkylated Purines in the DNA of Various Tissues. SciSpace. [Link]

-

Guzman, R. C., Yang, J., Miyamoto, S., & Nandi, S. (1993). In vitro carcinogenesis of mammary epithelial cells by N-nitroso-N-methylurea using a collagen gel matrix culture. In Vitro Cellular & Developmental Biology. Animal, 29A(10), 789-794. [Link]

-

Odashima, S. (1980). Overview: N-nitroso compounds as carcinogens for experimental animals and man. Oncology, 37(4), 282-286. [Link]

-

Chemsrc. (2025). Urea,N-nitroso-N-propyl-. Chemsrc.com. [Link]

-

Parr, M. K., & Joseph, J. F. (2019). NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. Journal of Pharmaceutical and Biomedical Analysis, 164, 536-549. [Link]

-

Christmann, M., & Kaina, B. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. MDPI. [Link]

-

Pracheta, J., & Sharma, V. (2021). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. [Link]

-

Schoental, R. (1973). The Mechanisms of Action of the Carcinogenic Nitroso and Related Compounds. British Journal of Cancer, 28(5), 436-439. [Link]

-

Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503737. [Link]

-

Al-Musa, A., et al. (2023). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules, 28(15), 5871. [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - N-Nitrosamines: 15 Listings. NTP. [Link]

-

Peltonen, K., & Vähäkangas, K. (2010). Analytical methods in DNA and protein adduct analysis. Archives of Toxicology, 84(10), 759-768. [Link]

-

Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Health and Environmental Sciences Institute. [Link]

-

Wikipedia. (n.d.). N-Nitroso-N-methylurea. Wikipedia. [Link]

-

Odashima, S. (1980). Overview: N-nitroso compounds as carcinogens for experimental animals and man. Europe PMC. [Link]

-

ResearchGate. (2025). CENPU promotes tumorigenesis and stem cell properties in triple-negative breast cancer by suppressing lysosomal furin degradation. ResearchGate. [Link]

-

NIOSH. (1994). Nitrosamines: Method 2522. CDC. [Link]

-

Wang, Y., et al. (2025). CENPU promotes tumorigenesis and stem cell properties in triple-negative breast cancer by suppressing lysosomal furin degradation. International Journal of Molecular Medicine, 55(1), 1. [Link]

-

Leung, K. H., & Archer, M. C. (1981). Metabolism of N-nitrosodi-n-propylamine and N-nitrosodiallylamine by isolated rat hepatocytes. Carcinogenesis, 2(8), 753-757. [Link]

-

Tichelaar, J. W., et al. (2007). Epithelial NF-κB activation promotes urethane-induced lung carcinogenesis. The Journal of Clinical Investigation, 117(3), 696-705. [Link]

-

Hecht, S. S., & Isaac, I. K. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. [Link]

-

Kim, S. G., et al. (2002). N-nitroso-N-methylurea and N-nitroso-N-ethylurea induce upregulation of cellular NF-kappa B activity through protein kinase C-dependent pathway in human malignant keratinocytes. ResearchGate. [Link]

-

Di, M. E., Kahkonen, B., Liu, C. H., & Di, Y. P. (2021). Lung carcinomas induced by NNK and LPS. Methods in Cell Biology, 163, 175-185. [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: N-Nitroso-N-Ethylurea. NJ.gov. [Link]

Sources

- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Overview: N-nitroso compounds as carcinogens for experimental animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DNA adducts by N-nitroso compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Enzymology of repair of DNA adducts produced by N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carcinogenicity of single doses of N-nitroso-N-methylurea and N-nitroso-N-ethylurea in Syrian golden hamsters and the persistence of alkylated purines in the DNA of various tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. Mutagenesis by N-nitroso compounds: relationships to DNA adducts, DNA repair, and mutational efficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. N-nitroso-N-ethylurea activates DNA damage surveillance pathways and induces transformation in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Epithelial NF-κB activation promotes urethane-induced lung carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. Analytical methods in DNA and protein adduct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Toxicological Profile of N-Nitroso-N-propyl urea (NPU)

For: Researchers, scientists, and drug development professionals

Abstract

N-Nitroso-N-propyl urea (NPU) is a member of the N-nitroso compound family, a class of chemicals known for their carcinogenic potential. Understanding the toxicological profile of NPU at the cellular and molecular level is critical for risk assessment and the development of potential therapeutics. This guide provides a comprehensive overview of the in vitro toxicological properties of NPU, detailing its mechanisms of action, genotoxicity, and cytotoxicity. It synthesizes current scientific understanding and presents detailed protocols for key experimental assays, offering a foundational resource for professionals in toxicology and drug development.

Introduction: The Significance of this compound (NPU)

N-nitroso compounds are potent alkylating agents that have been extensively studied for their carcinogenic effects in animal models.[1] These compounds can be formed endogenously or found in various environmental sources. This compound (NPU) is a representative of the nitrosourea subclass. Unlike nitrosamines, which require metabolic activation to exert their effects, nitrosoureas like NPU can decompose spontaneously under physiological conditions to form highly reactive electrophiles.[1] This inherent reactivity makes NPU a direct-acting mutagen and carcinogen, capable of inducing cellular damage without the need for enzymatic processing. The study of its in vitro toxicology is paramount for elucidating the fundamental mechanisms of N-nitroso compound-induced carcinogenesis and for developing screening strategies for related compounds.

Molecular Mechanism of Action: DNA Alkylation

The primary mechanism of NPU's toxicity is its ability to alkylate cellular macromolecules, most significantly DNA. This process is initiated by the spontaneous decomposition of the NPU molecule.

Spontaneous Decomposition and Formation of Electrophiles

Under physiological conditions (aqueous environment, pH 7.4), NPU undergoes spontaneous, non-enzymatic decomposition. This chemical breakdown generates a highly reactive propyl-diazonium ion. This electrophilic intermediate is the ultimate carcinogenic species responsible for transferring a propyl group to nucleophilic sites on DNA bases.

Formation of DNA Adducts

The propyl-diazonium ion readily reacts with various nucleophilic centers in DNA, forming covalent adducts.[2] Key adduction sites include:

-

Oxygen atoms: O⁶-propylguanine, O⁴-propylthymine, and O²-propylcytosine.

-

Nitrogen atoms: N⁷-propylguanine and N³-propyladenine.

The formation of O⁶-propylguanine is considered a critical pre-mutagenic lesion. During DNA replication, this adducted base can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.[2][3] If not repaired, these mutations can become permanently fixed in the genome, potentially leading to the activation of proto-oncogenes or the inactivation of tumor suppressor genes.

The overall mechanism can be visualized as follows:

Caption: Mechanism of NPU-induced DNA damage.

Genotoxicity Profile

The ability of NPU to form DNA adducts translates to significant genotoxic effects, which can be detected using a battery of in vitro assays.

Mutagenicity in Bacterial Reverse Mutation Assays (Ames Test)

The Ames test is a widely used method to assess a chemical's potential to induce gene mutations. N-nitroso compounds, including the related compound N-nitrosodi-n-propylamine, are known to be mutagenic in Salmonella typhimurium strains, particularly those that detect base-pair substitutions like TA100 and TA1535.[4][5][6] This is consistent with the G:C to A:T transition mutations caused by O⁶-alkylguanine adducts.

-

Experimental Consideration: While NPU is a direct-acting mutagen, some N-nitroso compounds require metabolic activation to become mutagenic.[1][7] Therefore, Ames tests are typically conducted both with and without an exogenous metabolic activation system (e.g., rat liver S9 fraction). For many nitrosamines, hamster liver S9 has been shown to be more effective than rat liver S9 in bio-transforming them into reactive mutagens.[4][5]

Clastogenicity and Aneugenicity in Mammalian Cells

In addition to point mutations, NPU can induce larger-scale chromosomal damage (clastogenicity) and changes in chromosome number (aneugenicity).

The in vitro micronucleus (MNvit) assay is a robust method for detecting both clastogenic and aneugenic events.[8] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that lag behind during cell division. Studies on related nitrosamines and nitrosoureas have demonstrated their ability to induce micronuclei in various mammalian cell lines, such as human lymphoblastoid TK6 cells.[4][5][9][10]

-

Causality in Protocol Design: The use of cytochalasin B in the cytokinesis-block version of the assay is a critical step.[8] It prevents cytokinesis, resulting in binucleated cells. Scoring micronuclei only in these binucleated cells ensures that the analyzed cells have completed at least one round of mitosis, a prerequisite for the formation of micronuclei from acentric fragments or lagging chromosomes.[8][11]

This assay provides a direct visualization of structural chromosome damage, such as breaks, deletions, and rearrangements, in metaphase cells. The DNA-damaging properties of NPU make it a potent inducer of such aberrations.

Cytotoxicity Profile

High concentrations of NPU can lead to extensive DNA damage that overwhelms cellular repair mechanisms, triggering cell death pathways and resulting in cytotoxicity.

Inhibition of Cell Proliferation and Viability

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit cell growth by 50%. The IC50 of NPU varies depending on the cell line's origin, metabolic capacity, and DNA repair efficiency. For example, related nitrosourea compounds have shown potent cytotoxic activity against various cancer cell lines, with IC50 values often in the micromolar range.[12][13][14]

Table 1: Representative Cytotoxicity of Related Nitrosourea Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| BPNU (analogue) | Leukemia | Comparable to BCNU | [12] |

| JW-1-283 (p53 activator) | A375 (Melanoma) | 2.2 | [15] |

| MC3 (Gold(I) NHC) | HCT116 WT (Colon) | Varies (p53-dependent) | [16] |

Induction of Apoptosis and the Role of p53

The DNA damage inflicted by NPU activates the DNA Damage Response (DDR) pathway. A key player in this pathway is the tumor suppressor protein p53.[17][18] Upon sensing extensive, irreparable DNA damage, p53 can be stabilized and activated through phosphorylation (e.g., at Ser15).[15] Activated p53 then transcriptionally upregulates pro-apoptotic genes like Bax and Puma, leading to the initiation of the intrinsic apoptotic cascade.[18]

The status of the p53 pathway in a given cell line is a critical determinant of its sensitivity to NPU.

-

p53 Wild-Type Cells: Tend to be more sensitive, readily undergoing p53-mediated apoptosis.[16]

-

p53 Mutant/Null Cells: May exhibit resistance, as they lack this crucial checkpoint and apoptotic trigger.

Caption: Workflow for the In Vitro Micronucleus Assay.

Conclusion

The in vitro toxicological profile of this compound is characterized by its potent, direct-acting genotoxicity. Its capacity for spontaneous decomposition to form a DNA-alkylating electrophile is the cornerstone of its mechanism of action, leading to pre-mutagenic lesions, gene mutations, and chromosomal damage. The resulting cellular stress can trigger p53-dependent apoptotic pathways, culminating in cytotoxicity. The experimental frameworks presented in this guide provide robust methodologies for quantifying these effects, serving as essential tools for the hazard identification and risk assessment of NPU and related N-nitroso compounds in research and drug development settings.

References

-

Gallant, G., Salvador, R., & Dulude, H. (1994). Synthesis and preliminary in vitro cytotoxicity evaluation of 1,3-bis-(2-propynyl)-1-nitrosourea (BPNU) and derivatives. Anticancer Research, 14(6B), 2695-9. Available from: [Link]

-

Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Regulatory Toxicology and Pharmacology, 142, 105410. Available from: [Link]

-

Health and Environmental Sciences Institute. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. Available from: [Link]

-

van der Pijl, A., et al. (2024). An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N-Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. Available from: [Link]

-

Elespuru, R., et al. (2023). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. Frontiers in Toxicology, 5, 1162383. Available from: [Link]

-

Li, X., et al. (2023). Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays. ResearchGate. Available from: [Link]

-

Kirsch-Volders, M., et al. (2003). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 540(2), 155-173. Available from: [Link]

-

Burgum, M. J., et al. (2020). Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations. Mutagenesis, 35(4), 347-357. Available from: [Link]

-

Bryce, S. M., et al. (2010). Miniaturized Flow Cytometric In Vitro Micronucleus Assay Represents an Efficient Tool for Comprehensively Characterizing Genotoxicity Dose-Response Relationships. Environmental and Molecular Mutagenesis, 51(5), 419-431. Available from: [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. International Journal of Molecular Sciences, 23(9), 5109. Available from: [Link]

-

Hecht, S. S. (2011). Evolution of Research on the DNA Adduct Chemistry of N-Nitrosopyrrolidine and Related Aldehydes. Chemical Research in Toxicology, 24(7), 967-978. Available from: [Link]

-

Chen, Y., et al. (2022). Determination of potential thresholds for N-ethyl-N-nitrosourea and ethyl methanesulfonate based on a multi-endpoint genotoxicity assessment platform in rats. Environmental Sciences Europe, 34(1), 1-13. Available from: [Link]

-

ResearchGate. (n.d.). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Genotoxicity of N-Nitrosodi-n-Propylamine In Vitro. In Toxicological Profile for N-Nitrosodi-n-Propylamine. Available from: [Link]

-

Archer, M. C. (1989). Mechanisms of action of N-nitroso compounds. Cancer Surveys, 8(2), 241-50. Available from: [Link]

-

Hecht, S. S. (1999). DNA adduct formation from tobacco-specific N-nitrosamines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 424(1-2), 127-142. Available from: [Link]

-

Wiessler, M., et al. (1986). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. I. Investigations in vitro. Carcinogenesis, 7(4), 549-553. Available from: [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(19), 11579. Available from: [Link]

-

Balbo, S., & Turesky, R. J. (2014). DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans. Journal of Chromatography B, 978, 67-80. Available from: [Link]

-

Ferreira, A. M., et al. (1999). N-(2-chloroethyl)-N-nitrosourea tethered to lexitropsin induces minor groove lesions at the p53 cDNA that are more cytotoxic than mutagenic. Cancer Research, 59(3), 689-95. Available from: [Link]

-

Furihata, C., et al. (1987). DNA Damaging and Cell Proliferative Activity of 1-methyl-1-nitrosourea in Rat Glandular Stomach Mucosa. Japanese Journal of Cancer Research, 78(10), 1056-60. Available from: [Link]

-

Chatterjee, N., & Walker, G. C. (2017). Mechanisms of DNA damage, repair and mutagenesis. Environmental and Molecular Mutagenesis, 58(5), 235-263. Available from: [Link]

-

Gola, K., et al. (2023). Cellular and Molecular Mechanisms of Oxidative DNA Damage and Repair. International Journal of Molecular Sciences, 24(22), 16167. Available from: [Link]

-

Wang, J., et al. (2022). JW-1-283 inhibits melanoma tumor growth via stabilization of the p53 pathway. Cell Death & Disease, 13(3), 263. Available from: [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. PubMed. Available from: [Link]

-

Professor Dave Explains. (2016, September 12). Mechanisms of DNA Damage and Repair [Video]. YouTube. Available from: [Link]

-

Chen, L., et al. (2022). p53 positively regulates the proliferation of hepatic progenitor cells promoted by laminin-521. Cell Death & Disease, 13(8), 748. Available from: [Link]

-

Al-Osta, A., et al. (2020). p53-Dependent Anti-Proliferative and Pro-Apoptotic Effects of a Gold(I) N-Heterocyclic Carbene (NHC) Complex in Colorectal Cancer Cells. International Journal of Molecular Sciences, 21(4), 1269. Available from: [Link]

-

ResearchGate. (n.d.). Cytotoxicity of 41J in tumor and drug-resistant cell lines. Available from: [Link]

-

de Oliveira, C. F., et al. (2007). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. Toxicology in Vitro, 21(8), 1563-73. Available from: [Link]

-

Wawryk-Gawda, E., et al. (2014). p53 protein in proliferation, repair and apoptosis of cells. Postepy Higieny I Medycyny Doswiadczalnej, 68, 1118-25. Available from: [Link]

-

Wójcik, M., et al. (2024). Anticancer Activity of Roburic Acid: In Vitro and In Silico Investigation. International Journal of Molecular Sciences, 25(12), 6537. Available from: [Link]

Sources

- 1. Mechanisms of action of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of DNA damage, repair and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Revisiting the mutagenicity and genotoxicity of N-nitroso propranolol in bacterial and human in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Table 2-2, Genotoxicity of N-Nitrosodi-n-Propylamine In Vitro - Toxicological Profile for N-Nitrosodi-n-Propylamine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 9. hesiglobal.org [hesiglobal.org]

- 10. Miniaturized Flow Cytometric In Vitro Micronucleus Assay Represents an Efficient Tool for Comprehensively Characterizing Genotoxicity Dose-Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Synthesis and preliminary in vitro cytotoxicity evaluation of 1,3-bis-(2-propynyl)-1-nitrosourea (BPNU) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. JW-1-283 inhibits melanoma tumor growth via stabilization of the p53 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. p53-Dependent Anti-Proliferative and Pro-Apoptotic Effects of a Gold(I) N-Heterocyclic Carbene (NHC) Complex in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. p53 positively regulates the proliferation of hepatic progenitor cells promoted by laminin-521 - PMC [pmc.ncbi.nlm.nih.gov]